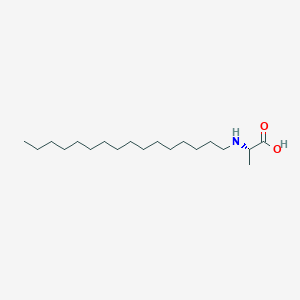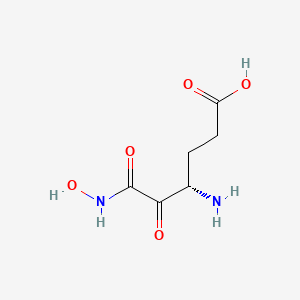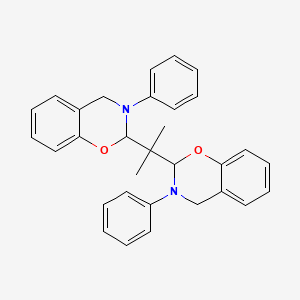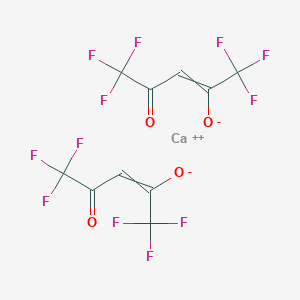silane CAS No. 654680-37-2](/img/structure/B15158801.png)
[3-(4-Bromophenoxy)propyl](trichloro)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenoxy)propylsilane: is a chemical compound with the molecular formula C9H10BrCl3OSi. It is a silane derivative where a trichlorosilane group is attached to a 3-(4-bromophenoxy)propyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenoxy)propylsilane typically involves the reaction of 3-(4-bromophenoxy)propanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. A common method involves using a base such as pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure, as well as the use of high-purity reagents to minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-(4-Bromophenoxy)propylsilane can undergo nucleophilic substitution reactions where the trichlorosilane group is replaced by other nucleophiles.
Hydrolysis: The trichlorosilane group is susceptible to hydrolysis, forming silanols and hydrochloric acid.
Oxidation and Reduction: The bromophenoxy group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: Silanols and hydrochloric acid are the primary products of hydrolysis.
Oxidation and Reduction Products: The products depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 3-(4-Bromophenoxy)propylsilane is used as a precursor in the synthesis of catalysts for various organic reactions.
Surface Modification: It is employed in modifying surfaces to enhance their chemical properties.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Biocompatibility: Research is ongoing to assess its biocompatibility and potential use in medical devices.
Industry:
Coatings and Adhesives: It is used in the formulation of coatings and adhesives to improve their performance and durability.
Polymer Synthesis: The compound is utilized in the synthesis of specialty polymers with unique properties.
Mécanisme D'action
The mechanism by which 3-(4-Bromophenoxy)propylsilane exerts its effects involves the interaction of the trichlorosilane group with various substrates. The trichlorosilane group can form strong covalent bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The bromophenoxy group can participate in various chemical reactions, further enhancing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
- 3-(4-Chlorophenoxy)propylsilane
- 3-(4-Fluorophenoxy)propylsilane
- 3-(4-Methylphenoxy)propylsilane
Comparison:
- Reactivity: The presence of different substituents on the phenoxy group (e.g., bromine, chlorine, fluorine, methyl) affects the reactivity and chemical properties of the compound.
- Applications: While all these compounds are used in similar applications, the specific substituent can influence the efficiency and outcome of the reactions they are involved in .
Propriétés
Numéro CAS |
654680-37-2 |
|---|---|
Formule moléculaire |
C9H10BrCl3OSi |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
3-(4-bromophenoxy)propyl-trichlorosilane |
InChI |
InChI=1S/C9H10BrCl3OSi/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2 |
Clé InChI |
MXQCZPKKRWLJSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCC[Si](Cl)(Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate](/img/structure/B15158733.png)
![N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15158738.png)
![3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid](/img/structure/B15158744.png)
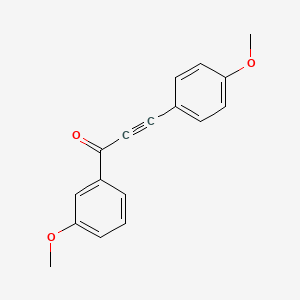
![[(Octadec-17-en-1-yl)oxy]benzene](/img/structure/B15158753.png)
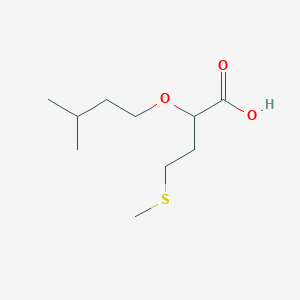
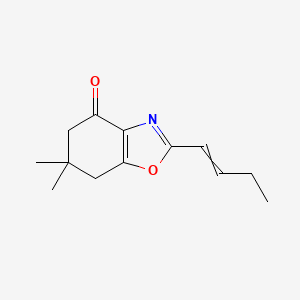
![N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide](/img/structure/B15158776.png)
